Cas no 313669-14-6 (N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide)

N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fluorophenyl group and a methoxy-substituted chromene core, which may contribute to its bioactivity, particularly in targeting specific enzymatic pathways. The compound’s imino and carboxamide functionalities enhance its binding affinity, making it a candidate for further investigation in drug discovery. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. This compound is of interest due to its potential as a scaffold for developing novel therapeutic agents, particularly in areas requiring selective inhibition or modulation of biological targets.
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide structure
313669-14-6 structure
商品名:N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
CAS番号:313669-14-6
MF:C17H13FN2O3
メガワット:312.295127630234
CID:6602894
PubChem ID:4443285

N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
    • 313669-14-6
    • F0341-0185
    • BDBM50543417
    • CHEMBL4648658
    • AKOS005715073
    • Oprea1_852168
    • N-(4-fluorophenyl)-2-imino-8-methoxychromene-3-carboxamide
    • インチ: 1S/C17H13FN2O3/c1-22-14-4-2-3-10-9-13(16(19)23-15(10)14)17(21)20-12-7-5-11(18)6-8-12/h2-9,19H,1H3,(H,20,21)
    • InChIKey: RWHHARUMKVMEIJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)NC(C1C(=N)OC2C(=CC=CC=2C=1)OC)=O

計算された属性

  • せいみつぶんしりょう: 312.09102044g/mol
  • どういたいしつりょう: 312.09102044g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 71.4Ų

N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0341-0185-3mg
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
313669-14-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0341-0185-1mg
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
313669-14-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0341-0185-5mg
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
313669-14-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0341-0185-10μmol
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
313669-14-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0341-0185-40mg
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
313669-14-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0341-0185-20μmol
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
313669-14-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0341-0185-10mg
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
313669-14-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0341-0185-25mg
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
313669-14-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0341-0185-15mg
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
313669-14-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0341-0185-30mg
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
313669-14-6 90%+
30mg
$119.0 2023-05-17

N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide 関連文献

N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamideに関する追加情報

N-(4-Fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide: A Comprehensive Overview

The compound with CAS No 313669-14-6, known as N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of chromenes, which are aromatic heterocycles with a benzopyran structure, and it incorporates several functional groups that contribute to its unique properties and potential applications.

N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is characterized by its chromene backbone, which serves as a versatile scaffold for various chemical modifications. The presence of the imino group at position 2 and the methoxy group at position 8 introduces additional complexity to the molecule, enhancing its potential for interaction with biological targets. The carboxamide group at position 3 further diversifies its chemical reactivity and pharmacokinetic properties.

Recent studies have highlighted the importance of chromene derivatives in drug discovery, particularly in the development of anticancer agents. The N-(4-fluorophenyl) substituent has been shown to enhance the molecule's ability to penetrate cellular membranes, making it a promising candidate for targeted drug delivery systems. Additionally, the methoxy group at position 8 contributes to the molecule's solubility and stability, which are critical factors in preclinical and clinical trials.

One of the most notable advancements in the research of N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its application in inhibiting key enzymes associated with neurodegenerative diseases. Researchers have demonstrated that this compound exhibits potent inhibitory activity against acetylcholinesterase (AChE), an enzyme whose overactivity is linked to Alzheimer's disease. The imino group plays a pivotal role in this activity by forming hydrogen bonds with critical residues in the enzyme's active site.

Furthermore, the methoxy group at position 8 has been found to modulate the compound's selectivity towards various isoforms of AChE, reducing off-target effects and improving its therapeutic index. This finding underscores the importance of fine-tuning substituents on chromene derivatives to optimize their pharmacological profiles.

In addition to its enzymatic inhibitory properties, N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. This activity is attributed to its ability to inhibit nuclear factor-kappa B (NF-kB), a transcription factor that plays a central role in inflammatory signaling pathways.

The carboxamide group at position 3 has been identified as a key determinant of this anti-inflammatory activity, as it facilitates interactions with NF-kB and disrupts its DNA-binding ability. This dual functionality—simultaneously targeting AChE and NF-kB—positions this compound as a multi-target drug candidate with broad therapeutic potential.

From a synthetic standpoint, N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be synthesized through a variety of routes, including condensation reactions and cyclization processes. One commonly employed method involves the reaction of an appropriately substituted phenyl amine with a chromene derivative under acidic conditions, followed by selective oxidation or reduction steps to introduce or modify functional groups.

Recent advancements in catalytic asymmetric synthesis have enabled researchers to produce enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological activity. These enantiomers have shown differential activities in cellular assays, highlighting the importance of stereochemistry in drug design.

In terms of pharmacokinetics, N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide exhibits moderate oral bioavailability, which is influenced by its lipophilicity and metabolic stability. Preclinical studies have demonstrated that this compound is primarily metabolized via cytochrome P450 enzymes in the liver, leading to the formation of several hydroxylated metabolites. Efforts are currently underway to optimize its metabolic profile through structural modifications aimed at improving half-life and reducing toxicity.

The development of N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide into a clinically viable drug requires further investigation into its safety profile and efficacy in animal models of disease. Encouragingly, preliminary toxicological studies have indicated that this compound exhibits low acute toxicity and does not induce significant organ damage at therapeutic doses.

In conclusion, N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide represents a promising lead compound in drug discovery due to its unique combination of functional groups and versatile pharmacological properties. Its ability to target multiple biological pathways makes it an attractive candidate for developing multi-target therapies for complex diseases such as Alzheimer's disease and inflammation-related disorders.

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